Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is an organic compound with a methacrylic acid backbone and a methoxycarbonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid typically involves the esterification of methacrylic acid with 4-(methoxycarbonyl)phenylboronic acid. This reaction can be catalyzed by palladium(II) complexes in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to create specialty polymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid involves its interaction with various molecular targets. The methoxycarbonyl group can undergo hydrolysis to release methacrylic acid, which can then participate in polymerization reactions. The phenyl ring can interact with aromatic receptors, influencing biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Fluoro-4-methoxycarbonylphenyl)boronic acid: Similar structure but contains a fluorine atom.
4-(Methoxycarbonyl)benzeneboronic acid: Lacks the methacrylic acid backbone.
Uniqueness
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is unique due to its combination of a methacrylic acid backbone and a methoxycarbonyl-substituted phenyl ring. This structure imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
187682-17-3 |
---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(E)-3-(4-methoxycarbonylphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c1-8(11(13)14)7-9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14)/b8-7+ |
InChI-Schlüssel |
YAIORIMGZLOSJB-BQYQJAHWSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)OC)/C(=O)O |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O |
Synonyme |
Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.